(3-Bromopropoxy)cyclohexane

Descripción general

Descripción

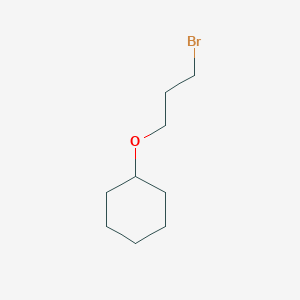

(3-Bromopropoxy)cyclohexane is an organic compound with the molecular formula C₉H₁₇BrO It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromopropoxy group attached to the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-Bromopropoxy)cyclohexane can be synthesized through the reaction of cyclohexanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol is replaced by the bromopropoxy group.

Reaction Conditions:

Reactants: Cyclohexanol, 3-bromopropyl bromide

Base: Potassium carbonate

Solvent: Acetone or another suitable organic solvent

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromopropoxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.

Elimination Reactions: Formation of cyclohexene derivatives.

Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

A. Organic Synthesis

(3-Bromopropoxy)cyclohexane serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks.

B. Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential therapeutic applications. It has been studied as a precursor for developing new drugs, particularly in the field of medicinal chemistry where halogenated compounds are often explored for biological activity.

C. Material Science

This compound is also employed in material science for the preparation of novel materials with specific properties. Its reactivity allows for the modification of polymers and other materials, enhancing their performance in various applications.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways in cells. These interactions can lead to alterations in gene expression related to detoxification processes, highlighting its potential use in biochemical research.

Case Study 2: Pharmaceutical Development

In a study aimed at developing new therapeutic agents, this compound was used as a building block for synthesizing novel compounds targeting specific biological pathways. The results indicated promising biological activity, suggesting further exploration in drug development .

Mecanismo De Acción

The mechanism of action of (3-Bromopropoxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the cyclohexane ring. In elimination reactions, the compound loses a proton and a bromide ion, resulting in the formation of an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

(3-Chloropropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

(3-Iodopropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.

(3-Fluoropropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3-Bromopropoxy)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions, making it a valuable compound in various research applications.

Actividad Biológica

(3-Bromopropoxy)cyclohexane, with the molecular formula C₉H₁₇BrO, is an organic compound characterized by a cyclohexane ring substituted with a bromine atom and a propoxy group. This compound has garnered interest in the fields of organic synthesis and biochemistry due to its potential interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

The structure of this compound consists of a cyclohexane ring bonded to a propoxy group at the third carbon position and a bromine atom. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BrO |

| Molecular Weight | 201.15 g/mol |

| Structure Type | Cyclic halide |

This compound exhibits significant biological activity primarily through its interactions with enzymes and proteins. It can function as both a substrate and an inhibitor in enzymatic reactions, particularly involving cytochrome P450 enzymes, which are crucial for metabolizing various xenobiotics. The mechanisms involved often include:

- Formation of Reactive Intermediates : The compound can generate free radicals or carbocations that facilitate substitution or elimination reactions.

- Alteration of Cellular Processes : It may influence cellular signaling pathways and gene expression related to detoxification processes, impacting protein levels involved in metabolic pathways.

Research indicates that this compound can significantly affect cellular functions by altering gene expression and cellular metabolism. Its interactions may lead to changes in the levels of specific proteins and enzymes involved in detoxification mechanisms, suggesting its potential role in modulating metabolic pathways.

Case Studies

- Cytochrome P450 Interaction : A study demonstrated that this compound interacts with cytochrome P450 enzymes, potentially affecting the metabolism of other compounds. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes.

- Toxicity Assessment : Toxicity studies indicate that this compound is harmful if swallowed and poses risks to aquatic life. These findings highlight the compound's environmental impact and underscore the need for careful handling in laboratory settings.

Applications in Organic Synthesis

Due to its reactivity profile, this compound serves as an intermediate for producing various chemical compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable for creating complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Bromocyclohexene | Cycloalkene | Contains a double bond; more reactive |

| Bromocyclopentane | Cyclopentane | Smaller ring structure; different reactivity |

| 1-Bromobutane | Linear alkyl halide | Straight-chain structure; simpler reactivity |

| 2-Bromopropane | Branched alkyl halide | More steric hindrance; different substitution patterns |

Propiedades

IUPAC Name |

3-bromopropoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADYWMTBPCTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.